2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl benzoate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include oxindole derivatives, dihydro derivatives, and various substituted indole compounds .
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Shares the indole moiety and is used in similar synthetic applications.
Benzo[3,4-b]furan derivatives: Similar in structure and used in the synthesis of bioactive compounds.
Oxindole derivatives: Formed through oxidation reactions and have similar biological activities.
Uniqueness
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzoate is unique due to its combination of indole, furan, and benzoate functionalities, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H19NO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate |
InChI |
InChI=1S/C26H19NO4/c1-2-27-16-18(20-10-6-7-11-22(20)27)14-24-25(28)21-13-12-19(15-23(21)31-24)30-26(29)17-8-4-3-5-9-17/h3-16H,2H2,1H3/b24-14+ |
InChI Key |
GTVQLIVEESQVPR-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.